molecular formula C15H13NO2 B2992981 3-benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone CAS No. 478247-72-2

3-benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone

Cat. No.: B2992981
CAS No.: 478247-72-2
M. Wt: 239.274
InChI Key: VMEUMBSFEHWEMB-UHFFFAOYSA-N
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Description

3-Benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone is a pyridinone derivative characterized by a hydroxyl group at position 4, a benzyl group at position 3, and a propargyl (2-propynyl) substituent at position 1 of the pyridinone ring.

Properties

IUPAC Name

3-benzyl-4-hydroxy-1-prop-2-ynylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-9-16-10-8-14(17)13(15(16)18)11-12-6-4-3-5-7-12/h1,3-8,10,17H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEUMBSFEHWEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CC(=C(C1=O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666103
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the pyridinone core, followed by the introduction of the benzyl and propynyl groups through various substitution reactions. Common reagents used in these reactions might include benzyl bromide, propargyl bromide, and suitable bases or catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to alter the pyridinone ring or the propynyl group.

    Substitution: The benzyl and propynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium hydride or organometallic reagents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce a fully saturated pyridinone ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone would depend on its specific interactions with molecular targets. It could act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Substituent Variations at Position 1 (N1)

The N1 substituent significantly impacts steric bulk, lipophilicity, and metabolic properties:

Compound Name N1 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 2-Propynyl C15H13NO2 247.27* Moderate lipophilicity (XLogP3: ~2.5)
3-Benzyl-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone 3,4-Dimethoxyphenethyl C22H23NO4 365.4 Increased bulk; methoxy groups enhance solubility
3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone 2-(2-Pyridinyl)ethyl C20H17ClFN2O2 358.8 Pyridinyl group may improve receptor binding
3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-([3-(trifluoromethyl)benzyl]sulfanyl)propyl)-2(1H)-pyridinone Complex sulfanyl-propyl C24H22Cl2F3NO2S 544.4 High lipophilicity; trifluoromethyl enhances stability

Notes:

  • The propargyl group in the target compound offers a balance between steric hindrance and metabolic resistance compared to bulkier substituents.
  • Pyridinyl or sulfanyl-containing groups (e.g., in and ) may introduce additional pharmacophoric interactions but increase molecular weight .

Substituent Variations at Position 3 (C3)

The benzyl group at C3 is a common feature, but halogenation or functionalization alters electronic and steric properties:

Compound Name C3 Substituent Key Modifications Impact on Properties Reference
Target Compound Benzyl - Baseline lipophilicity
3-(2-Chloro-6-Fluorobenzyl)-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone 2-Chloro-6-fluorobenzyl Halogenation Enhanced electronegativity; improved binding to hydrophobic pockets
3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone 2,4-Dichlorobenzyl Dichlorination Increased acidity (pKa ~10.5); strong basicity

Notes:

  • Halogenation (Cl, F) at C3 enhances molecular polarity and may improve target affinity but could reduce solubility .

Substituent Variations at Position 4 (C4)

The 4-hydroxy group is conserved in most analogs, but carboxyl or substituted hydroxyl groups are observed in derivatives:

Compound Name C4 Substituent Key Modifications Impact on Properties Reference
Target Compound Hydroxyl (-OH) - Hydrogen-bond donor; moderate acidity
3-Benzyloxy-4-carboxy-1-methyl-2(1H)-pyridinone Carboxy (-COOH) Hydroxyl replaced with carboxy Increased acidity; potential for salt formation
3-Hydroxy-2-methyl-4(1H)-pyridinone Hydroxyl (-OH) Simplified scaffold (no benzyl) Reduced potency but higher solubility

Notes:

  • Carboxylation () introduces an additional acidic proton, which may improve water solubility but reduce membrane permeability .
  • Simplified analogs like 3-hydroxy-2-methyl-4(1H)-pyridinone () are used as pharmaceutical impurities, highlighting the importance of the benzyl and propargyl groups in the target compound’s bioactivity .

Biological Activity

3-Benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound this compound features a pyridinone core with a hydroxyl group and both benzyl and propynyl substituents. Its molecular formula is C15H13NO2C_{15}H_{13}NO_2 with a molecular weight of 239.27 g/mol. The unique structure contributes to its biological activity, particularly as a potential therapeutic agent.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the Pyridinone Core : This involves the formation of the pyridinone ring through cyclization reactions.
  • Introduction of Substituents : The benzyl and propynyl groups are introduced via substitution reactions, often employing reagents like benzyl bromide and propargyl bromide under suitable conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Specific mechanisms include:

  • Tyrosinase Inhibition : This compound has been shown to inhibit tyrosinase, an enzyme crucial for melanin biosynthesis. Inhibiting this enzyme can have applications in skin protection and cosmetics .
  • Chelating Properties : The hydroxypyridinone structure allows for metal ion chelation, which can enhance its biological efficacy against certain diseases .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various biological assays:

  • Tyrosinase Inhibition Studies :
    • Compounds derived from hydroxypyridinones, including this compound, demonstrated IC50 values in the low micromolar range against tyrosinase activity, indicating strong inhibitory effects .
  • Antioxidant Activities :
    • The compound exhibited antioxidant properties, contributing to its potential use in preventing oxidative stress-related damage in cells .
  • Antiproliferative Effects :
    • Some derivatives have shown antiproliferative activity against cancer cell lines, suggesting potential applications in cancer therapy .

Data Table: Biological Activity Overview

Activity TypeAssay MethodIC50 Value (μM)Reference
Tyrosinase InhibitionDiphenolase Activity1.95
Antioxidant ActivityDPPH ScavengingNot specified
AntiproliferativeMTT AssayNot specified

Q & A

Basic: What established synthetic routes are available for 3-benzyl-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone?

The compound can be synthesized via:

  • Multicomponent reactions : One-pot strategies enable efficient assembly of the pyridinone core using bifunctional precursors containing carbonyl and amide groups .
  • Intramolecular cyclization : Base-catalyzed Knoevenagel condensation of N-(3-oxoalkenyl) phenylacetamides forms the 2(1H)-pyridinone ring .
  • Nucleophilic substitution : Functionalization of preformed pyridinone cores, such as substituting chlorine atoms with propargyl groups under basic conditions .
Method Key Reagents/Conditions Advantages
Multicomponent synthesisAldehydes, amines, ketonesHigh atom economy, modularity
Intramolecular cyclizationBase (e.g., KOH), polar solventsRegioselective ring formation
FunctionalizationPropargyl bromide, NaH, DMFLate-stage diversification

Advanced: How can regioselectivity challenges in intramolecular cyclization be addressed during synthesis?

Regioselectivity in cyclization depends on:

  • Catalyst choice : Protic acids (e.g., H2SO4) favor enol tautomers, while bases (e.g., K2CO3) stabilize keto intermediates .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of reactive sites.
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions and improve selectivity.

Example : Optimizing base concentration in Knoevenagel condensations can suppress competing pathways, achieving >80% regiopurity .

Basic: What spectroscopic techniques are optimal for characterizing 2(1H)-pyridinone derivatives?

  • NMR spectroscopy : 1H/13C NMR identifies substituent patterns and tautomeric equilibria (e.g., hydroxy vs. keto forms) .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks in solid state .
  • IR spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .

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